5-BROMO-N~2~-{4-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE
Description
5-BROMO-N~2~-{4-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Properties
Molecular Formula |
C20H14BrN3O3 |
|---|---|
Molecular Weight |
424.2 g/mol |
IUPAC Name |
5-bromo-N-[4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H14BrN3O3/c1-12-4-2-3-5-15(12)20-23-18(24-27-20)13-6-8-14(9-7-13)22-19(25)16-10-11-17(21)26-16/h2-11H,1H3,(H,22,25) |
InChI Key |
OBPNRGGUFSHYKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N~2~-{4-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, the reaction of 2-methylbenzhydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring.
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Bromination: : The introduction of the bromine atom can be achieved through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS). This step typically requires careful control of reaction conditions to ensure selective bromination at the desired position.
-
Coupling with Furan Ring: : The final step involves coupling the brominated oxadiazole derivative with a furan ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid or boronate ester derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N~2~-{4-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE can undergo various types of chemical reactions, including:
-
Substitution Reactions:
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Oxidation and Reduction Reactions: : The compound can undergo oxidation and reduction reactions, particularly at the furan and oxadiazole rings, leading to the formation of various oxidized or reduced derivatives.
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Coupling Reactions: : The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form larger, more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine (Br2)
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling: Palladium catalysts, boronic acids, boronate esters
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Scientific Research Applications
5-BROMO-N~2~-{4-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying biological processes and developing new drugs.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of 5-BROMO-N~2~-{4-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methylbenzyl-5-(4-fluorophenyl)thiophene: This compound shares the bromine and aromatic ring features but differs in the presence of a thiophene ring instead of a furan ring.
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share the bromine and aromatic ring features but differ in the presence of an indole ring and hydrazone moiety.
Uniqueness
5-BROMO-N~2~-{4-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE is unique due to its combination of a bromine atom, a furan ring, and an oxadiazole moiety
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
